1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]-
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- is a nitrogen-containing macrocyclic crown ether derivative. Its structure comprises a 15-membered ring with four oxygen atoms and one nitrogen atom, functionalized with a 4-nitrobenzyl group at the nitrogen center. This substitution introduces strong electron-withdrawing properties due to the nitro group, enhancing its ability to coordinate with metal ions and act as a host in supramolecular chemistry. The compound is typically synthesized via nucleophilic substitution reactions between a bis-iodo precursor and amines, as demonstrated in related derivatives . Its applications span fluorescence sensing, enantioselective catalysis, and ion transport .
Properties
CAS No. |
88548-60-1 |
|---|---|
Molecular Formula |
C17H26N2O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
13-[(4-nitrophenyl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H26N2O6/c20-19(21)17-3-1-16(2-4-17)15-18-5-7-22-9-11-24-13-14-25-12-10-23-8-6-18/h1-4H,5-15H2 |
InChI Key |
LUYWKYROLNYMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- involves its ability to form stable complexes with metal ions. The ether and nitrogen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating their transport or separation. This property is particularly useful in applications such as catalysis, where the compound can act as a catalyst or catalyst support.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Electronic Effects of Substituents
- The 4-nitrobenzyl group in the target compound provides stronger electron-withdrawing character compared to 2-methoxy-4-nitrophenyl () or 3-pyridinylmethyl (). This enhances its ability to stabilize metal complexes, as seen in Fe³⁺ sensing applications .
- Pyrrole-functionalized derivatives () exhibit improved enantioselectivity due to π-π interactions, whereas the nitro group in the target compound favors redox-active sensing.
Synthetic Accessibility
- Derivatives with hydroxypropyl or methoxypropyl substituents () show yields ranging from 15% to 62%, influenced by steric hindrance and amine reactivity. The target compound’s synthesis likely faces similar challenges but is unreported in the evidence.
Applications in Sensing
- The target compound’s nitro group enables selective Fe³⁺ detection via fluorescence quenching, as seen in rhodamine B-conjugated analogs . In contrast, 3-pyridinylmethyl derivatives () may favor transition metal coordination but lack nitro-based sensitivity.
Physical Properties
- Predicted density (1.152 g/cm³) and solubility of the 2-methoxy-4-nitrophenyl analog () suggest better organic solvent compatibility than the target compound, which may require polar solvents.
Research Findings and Data
Table 2: Experimental Data from Key Studies
Biological Activity
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- (CAS No. 88548-60-1) is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tetraoxa framework and a nitrophenyl substituent. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and materials science.
- Molecular Formula : C17H26N2O6
- Molecular Weight : 342.40 g/mol
- Structure : The compound features a cyclic structure with multiple ether and amine functionalities, contributing to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to 1,4,7,10-Tetraoxa-13-azacyclopentadecane exhibit significant antimicrobial activity. In a study assessing the efficacy of various azacrown ethers against bacterial strains, it was found that the presence of nitrophenyl groups enhances the antimicrobial properties due to increased lipophilicity and improved cell membrane penetration.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1,4,7,10-Tetraoxa-13-azacyclopentadecane | E. coli | 15 |
| 1,4,7,10-Tetraoxa-13-azacyclopentadecane | S. aureus | 18 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The MTT assay demonstrated that at higher concentrations (≥100 µM), the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 50 | 85 | 90 |
| 100 | 60 | 70 |
| 200 | 30 | 40 |
The proposed mechanism of action for the biological activity of this compound involves:
- Cell Membrane Disruption : The lipophilic nature of the nitrophenyl group aids in disrupting bacterial cell membranes.
- DNA Interaction : Similar compounds have shown to intercalate with DNA, leading to inhibition of replication in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of azacrown ethers and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the nitrogen atom significantly influenced activity levels.
Case Study 2: Anticancer Potential
A recent study explored the anticancer potential of related compounds in vitro. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Basic: What synthetic methodologies are optimal for preparing 13-[(4-nitrophenyl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane?
Answer:
The compound is typically synthesized via nucleophilic substitution or macrocyclic condensation. For example, triethylene glycol derivatives can react with 4-nitrobenzylamine precursors under high-dilution conditions to form the macrocyclic backbone . Purification often involves column chromatography (e.g., alumina with ether/acetone mixtures) to isolate the crown ether derivative . Key parameters include stoichiometric control of the nitrobenzyl group and rigorous exclusion of moisture to prevent hydrolysis.
Basic: How is the structural integrity of this crown ether confirmed post-synthesis?
Answer:
Nuclear magnetic resonance (NMR) is critical:
- ¹H/¹³C NMR identifies proton environments (e.g., δ 3.50–3.70 ppm for ethylene oxide protons; δ 6.90–7.59 ppm for aromatic protons of the 4-nitrophenyl group) .
- IR spectroscopy confirms functional groups (e.g., C-O-C stretches at 1125 cm⁻¹, nitro group vibrations at 1355 cm⁻¹) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 396.2377 vs. calculated 396.2381) .
Basic: What metal ions exhibit selective binding with this crown ether, and how is selectivity quantified?
Answer:
The nitrogen-containing crown ether preferentially binds transition metals (e.g., Fe³⁺, Cd²⁺, Hg²⁺) due to its mixed hard-soft donor sites. Selectivity is quantified via:
- UV-Vis titration : Monitoring absorbance shifts upon metal addition (e.g., Fe³⁺ detection limit of 0.1 μM) .
- Job’s plot analysis : Confirming 1:1 stoichiometry for Fe³⁺ complexes .
- Competitive binding assays : Testing against alkali/alkaline earth metals (e.g., Na⁺, K⁺ show negligible interference) .
Advanced: How do dynamic coordination properties of this crown ether influence sensor design for Hg²⁺ or Fe³⁺?
Answer:
The crown ether’s conformational flexibility allows reversible metal binding, enabling ratiometric fluorescence sensing. For example:
- Hg²⁺ detection : Coupling with coumarin derivatives induces fluorescence quenching via photoinduced electron transfer (PET) .
- Fe³⁺ sensing : Rhodamine B conjugates exhibit fluorescence recovery due to Fe³⁺-induced ring-opening of the spirolactam moiety .
Methodological optimization includes solvent polarity tuning (e.g., methanol-water mixtures) to enhance sensitivity in biological systems .
Advanced: How can contradictions in reported binding constants (e.g., for Cd²⁺ vs. Fe³⁺) be resolved experimentally?
Answer:
Discrepancies often arise from solvent effects or competing ligands. To resolve:
- Multi-technique validation : Combine isothermal titration calorimetry (ITC) with fluorescence titrations to account for enthalpy/entropy contributions .
- X-ray crystallography : Resolve coordination geometry (e.g., tetrameric Cd clusters with acetate bridges vs. monomeric Fe³⁺ complexes) .
- Computational modeling : DFT calculations predict ligand-field stabilization energies for different metal ions .
Advanced: What strategies improve the crown ether’s stability in aqueous biological systems?
Answer:
- Hydrophobic functionalization : Attach alkyl chains (e.g., docosyl groups) to reduce water penetration into the macrocycle .
- Polymer anchoring : Covalent grafting to PVC or silica matrices enhances recyclability and reduces leaching .
- pH buffering : Maintain solutions at pH 6–8 to prevent nitro group reduction or amine protonation .
Advanced: How does spin-labeling with TEMPO derivatives enable EPR studies of metal-crown ether interactions?
Answer:
Incorporating a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety at the nitrogen center creates paramagnetic probes. Key steps:
- Synthesis : React triethylene glycol tosylates with TEMPO-amine under NaH catalysis .
- EPR analysis : Monitor hyperfine splitting (αN = 15.6 G) to track metal-induced conformational changes .
- Sodium complexation : Tetraphenylborate counterions stabilize charged adducts for crystallography .
Advanced: What computational approaches predict the crown ether’s ionophoric activity?
Answer:
- Molecular dynamics (MD) : Simulate solvation shells around metal ions in the macrocyclic cavity .
- DFT calculations : Optimize geometries for metal complexes (e.g., Cd-O bond lengths ~2.3 Å) .
- Docking studies : Model host-guest interactions with biomolecules (e.g., transmembrane protein channels) .
Advanced: How can conflicting data on nitro group reactivity be addressed in functionalization workflows?
Answer:
- Controlled reduction : Use H₂/Pd-C to convert nitro to amine groups selectively without macrocycle degradation .
- Protection/deprotection : Temporarily shield the nitro group with THP (tetrahydropyranyl) during synthetic steps .
- Kinetic monitoring : In situ IR tracks nitro group stability under varying temperatures/pH .
Advanced: What methodologies validate the crown ether’s efficacy in live-cell metal sensing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
